2-Tert-butylpent-4-enoic acid
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Overview
Description
2-Tert-butylpent-4-enoic acid: is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of a tert-butyl group attached to the second carbon of a pent-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpent-4-enoic acid typically involves the alkylation of pent-4-enoic acid with tert-butyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of tert-butyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
2-Tert-butylpent-4-enoic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-butylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and the double bond in the pent-4-enoic acid chain allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
2-Tert-butylpentanoic acid: Similar structure but lacks the double bond.
2-Tert-butylhex-4-enoic acid: Similar structure with an extended carbon chain.
2-Tert-butylbut-4-enoic acid: Similar structure with a shorter carbon chain
Uniqueness: 2-Tert-butylpent-4-enoic acid is unique due to the presence of both the tert-butyl group and the double bond in the pent-4-enoic acid chain. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-tert-butylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-6-7(8(10)11)9(2,3)4/h5,7H,1,6H2,2-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQHACGSZQURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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